n,n'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide
Description
Properties
IUPAC Name |
N-[3-(5-acetamido-2-hydroxyphenyl)-4-hydroxyphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-9(19)17-11-3-5-15(21)13(7-11)14-8-12(18-10(2)20)4-6-16(14)22/h3-8,21-22H,1-2H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJCCQZHFLRCAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10243885 | |
| Record name | 2,2'-Dihydroxy-5,5'-diacetyldiaminebiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10243885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98966-14-4 | |
| Record name | 2,2'-Dihydroxy-5,5'-diacetyldiaminebiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098966144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Dihydroxy-5,5'-diacetyldiaminebiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10243885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETAMINOPHEN DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UMW7AU2LD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
n,n'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide, also known as acetaminophen dimer, is a synthetic organic compound with the molecular formula CHNO. Structurally, it consists of a biphenyl core with hydroxyl groups and acetamide functionalities, suggesting potential biological activities related to its structural features. This article reviews the biological activity of this compound, including its antioxidant properties, antibacterial effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features:
- Biphenyl Core : Two benzene rings linked by a single bond.
- Hydroxyl Groups : Present at positions 6 and 6', contributing to its reactivity.
- Acetamide Groups : Located at positions 3 and 3', indicating potential for hydrogen bonding and interaction with biological targets.
Antioxidant Activity
One of the primary areas of interest in the study of this compound is its antioxidant potential. Antioxidants are crucial for neutralizing free radicals that can cause cellular damage.
- DPPH Assay Results : The antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The IC values were found to be in the range of 31.52 to 198.41 µM for various derivatives related to this compound, indicating significant antioxidant capacity depending on structural variations .
Antibacterial Activity
The antibacterial properties of this compound have been explored through various studies.
- Case Study on Antimicrobial Efficacy : In a comparative study of diamide derivatives, this compound exhibited superior antimicrobial activity against Bacillus cereus compared to other tested compounds. This suggests its potential as an antibacterial agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics:
| Structural Feature | Biological Implication |
|---|---|
| Hydroxyl Groups | Enhance hydrogen bonding and antioxidant activity |
| Acetamide Groups | Facilitate interactions with biological targets and enhance solubility |
| Biphenyl Core | Provides structural stability and influences pharmacokinetics |
Computational Studies
Computational tools have been employed to predict the drug-likeness and toxicity profiles of this compound. These studies indicate favorable absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles that support further exploration as a therapeutic candidate .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are best understood through comparisons with related molecules:
Monomeric Analog: Acetaminophen (4-HPA)
| Property | N,N'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide | Acetaminophen |
|---|---|---|
| Structure | Dimer of 4-HPA with biphenyl core | Monomeric phenolic acetamide |
| Molecular Weight | ~316.3 g/mol (estimated) | 151.16 g/mol |
| Key Functional Groups | Two hydroxyl, two acetamide groups | One hydroxyl, one acetamide |
| Biological Role | Non-therapeutic impurity | Analgesic/antipyretic drug |
| Stability | Stable under standard conditions | Prone to oxidation to NBQI |
The dimer lacks therapeutic activity due to steric hindrance and altered electronic properties, but its stability makes it a persistent impurity in acetaminophen formulations .
Reactive Byproduct: N-Acetyl-1,4-Benzoquinone (NBQI)
| Property | This compound | NBQI |
|---|---|---|
| Reactivity | Chemically inert | Highly electrophilic |
| Stability | Stable | Metastable (short-lived) |
| Biological Impact | Low toxicity (controlled impurity) | Forms adducts with thiols |
NBQI is a transient intermediate that reacts with nucleophiles like glutathione or N-acetylcysteine, contributing to oxidative stress . In contrast, the dimer’s inertness necessitates stringent monitoring during drug manufacturing rather than acute toxicity mitigation.
Structural Analog: BIPHEPHOS
| Property | This compound | BIPHEPHOS |
|---|---|---|
| Core Structure | Biphenyl with hydroxyl/acetamide groups | Biphenyl with phosphite |
| Substituents | Polar (hydroxyl, acetamide) | Bulky (tert-butyl, methoxy) |
| Application | Pharmaceutical impurity | Catalysis (ligand) |
BIPHEPHOS, a phosphine ligand, demonstrates how biphenyl scaffolds with electron-donating substituents enable metal coordination in catalysis . The dimer’s polar groups, however, limit its utility to pharmaceutical contexts, emphasizing how functionalization dictates application.
Research Findings and Implications
- Formation Pathways: The dimer forms during acetaminophen synthesis via oxidative coupling of 4-HPA/4-AP, often alongside NBQI .
- Analytical Detection: Pharmacopeial methods use HPLC to quantify the dimer relative to acetaminophen (retention time ~1.5× longer) .
- Regulatory Significance : Listed as a "Dimer Impurity" in pharmacopeias, with allowable limits <0.1% in drug formulations .
Preparation Methods
Mechanism and Reaction Conditions
Acetaminophen undergoes oxidative coupling at the para positions of its phenolic rings, facilitated by oxidizing agents such as ferric chloride (FeCl₃) or potassium persulfate (K₂S₂O₈). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or aqueous methanol at elevated temperatures (60–80°C). The dimerization mechanism involves the generation of phenoxy radicals, which couple to form the biphenyl linkage.
Yield Optimization and Challenges
Early attempts at oxidative dimerization reported moderate yields (40–50%) due to competing side reactions, including over-oxidation to quinone derivatives. Recent advancements have improved yields to 65–70% by optimizing solvent systems (e.g., methanol-water mixtures) and employing milder oxidants like sodium periodate (NaIO₄). However, scalability remains limited by the need for strict temperature control and the purification challenges posed by byproduct formation.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions offer a more controlled approach to constructing the biphenyl core of this compound. These methods are particularly advantageous for achieving regioselectivity and high purity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples aryl halides with boronic acids, has been adapted for synthesizing biphenyl intermediates. For example, 3-bromoacetaminophen is coupled with 3-acetamidophenylboronic acid using palladium(II) acetate (Pd(OAc)₂) as the catalyst and triphenylphosphine (PPh₃) as the ligand. This method achieves yields of 75–80% under refluxing toluene at 110°C.
Key Experimental Parameters
-
Catalyst System : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)
-
Base : Sodium carbonate (Na₂CO₃)
-
Solvent : Toluene/water (3:1 v/v)
-
Reaction Time : 12–16 hours
Post-reduction steps are required to deprotect hydroxyl groups, typically using hydrogen gas (H₂) and palladium on carbon (Pd/C) in methanol.
Reductive Amination and Cyclization
A multi-step synthesis involving reductive amination and palladium-mediated cyclization has been reported for related biphenyl structures. Starting with 3-amino-2-hydroxybenzoic acid, the sequence includes:
-
Reductive amination with benzaldehyde to form an N-aryl intermediate.
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Chloroacetylation using chloroacetyl chloride.
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Palladium-catalyzed cyclization to yield the oxindole core.
-
Diazonium salt coupling with biphenyl derivatives to finalize the structure.
This method, while labor-intensive, achieves an overall yield of 68–72% and is notable for its applicability to structurally analogous compounds.
Diazonium Salt-Mediated Condensation
Diazonium salt chemistry plays a pivotal role in introducing functional groups to the biphenyl framework. This approach is exemplified in the synthesis of Eltrombopag intermediates, which share structural homology with this compound.
Diazotization and Coupling
3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–10°C. The resultant diazonium salt is coupled with 2-(3,4-dimethylphenyl)-5-methyl-1,2-dihydropyrazol-3-one in the presence of triethylamine (Et₃N), yielding the target compound after cyclization.
Reaction Conditions and Yield
-
Diazotization : NaNO₂ (1.2 equiv), HCl (conc.), 0–10°C, 1 hour
-
Coupling : Et₃N (2.0 equiv), 25–35°C, 2 hours
-
Cyclization : Heating at 50–60°C for 2 hours
Comparative Analysis of Synthetic Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Oxidative Dimerization | 65–70% | Simple, single-step | Low scalability, byproduct formation |
| Suzuki-Miyaura Coupling | 75–80% | High regioselectivity | Requires aryl halide precursors |
| Diazonium Salt Route | 76% | Versatile for functionalization | Multi-step, sensitive reaction conditions |
Scalability and Industrial Considerations
Industrial-scale production of this compound prioritizes the palladium-catalyzed and diazonium salt methods due to their reproducibility and moderate yields. Key considerations include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
